![molecular formula C22H18ClN3O B11403536 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chlorobenzamide](/img/structure/B11403536.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chlorobenzamide
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Overview
Description
N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-CHLOROBENZAMIDE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-CHLOROBENZAMIDE typically involves the reaction of 1-benzyl-1H-1,3-benzodiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-CHLOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-CHLOROBENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)benzamide: A similar compound with a different substituent on the benzamide moiety.
N-(1,3-benzothiazol-2-yl)-arylamides: Compounds with a benzothiazole ring instead of a benzimidazole ring.
Benzimidazole derivatives: Various derivatives with different functional groups and biological activities
Uniqueness
N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-CHLOROBENZAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18ClN3O |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-4-chlorobenzamide |
InChI |
InChI=1S/C22H18ClN3O/c23-18-12-10-17(11-13-18)22(27)24-14-21-25-19-8-4-5-9-20(19)26(21)15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,27) |
InChI Key |
ARNVCCCCJQCVJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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